molecular formula C22H17ClN2OS B5162827 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide

Cat. No. B5162827
M. Wt: 392.9 g/mol
InChI Key: OOIYQIHQPLANCC-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide, also known as BM-CBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins.

Mechanism of Action

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide inhibits the proteasome by binding to its active site and preventing the degradation of proteins. This leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the growth of tumor xenografts in mice. In addition, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide is its potency as a proteasome inhibitor, making it a useful tool for studying the role of the proteasome in cellular processes. However, its high toxicity and limited solubility can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide. Another area of research is the investigation of the potential use of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide as a treatment for inflammatory diseases. Additionally, the use of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide in combination with other anticancer agents is an area of active research.

Synthesis Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide involves the reaction of 3-chloro-4-methylbenzoic acid with 5-amino-2-methylbenzothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide as a white solid.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide has been extensively studied for its potential use as an anticancer agent. The proteasome plays a crucial role in the regulation of cell growth and survival, and its inhibition has been shown to induce apoptosis in cancer cells. N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide has been found to be a potent inhibitor of the proteasome, making it a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS/c1-13-7-9-15(11-17(13)23)21(26)24-19-12-16(10-8-14(19)2)22-25-18-5-3-4-6-20(18)27-22/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIYQIHQPLANCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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